molecular formula C6H11N3O4S B13774553 2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide CAS No. 89691-75-8

2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide

Cat. No.: B13774553
CAS No.: 89691-75-8
M. Wt: 221.24 g/mol
InChI Key: GNDRMHIJFTWSTQ-UHFFFAOYSA-N
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Description

2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide typically involves the reaction of 2,5-dioxoimidazolidine with N-methylethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and products with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the range of reactions it can undergo, making it a valuable compound in various scientific fields.

Properties

CAS No.

89691-75-8

Molecular Formula

C6H11N3O4S

Molecular Weight

221.24 g/mol

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide

InChI

InChI=1S/C6H11N3O4S/c1-7-14(12,13)3-2-4-5(10)9-6(11)8-4/h4,7H,2-3H2,1H3,(H2,8,9,10,11)

InChI Key

GNDRMHIJFTWSTQ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1C(=O)NC(=O)N1

Origin of Product

United States

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